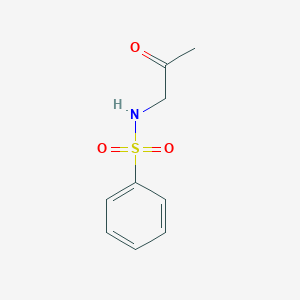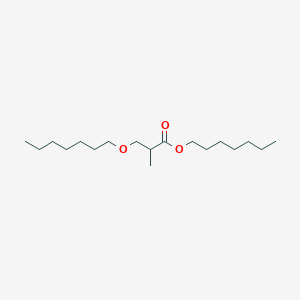
Heptyl 3-(heptyloxy)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl 3-(heptyloxy)-2-methylpropanoate is an organic compound with the molecular formula C17H34O3. It belongs to the class of esters, which are commonly used in various industrial applications due to their unique chemical properties. This compound is characterized by its heptyl group and heptyloxy group attached to a methylpropanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl 3-(heptyloxy)-2-methylpropanoate typically involves esterification reactions. One common method is the reaction between heptyl alcohol and 3-(heptyloxy)-2-methylpropanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Heptyl 3-(heptyloxy)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the heptyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Heptyl 3-(heptyloxy)-2-methylpropanoic acid.
Reduction: Heptyl 3-(heptyloxy)-2-methylpropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Heptyl 3-(heptyloxy)-2-methylpropanoate finds applications in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other organic compounds
Mechanism of Action
The mechanism of action of Heptyl 3-(heptyloxy)-2-methylpropanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Heptyl glucoside: An ester with similar heptyl groups but different functional groups.
Heptyl benzoate: Another ester with a heptyl group but a different aromatic backbone.
Heptyl acetate: An ester with a heptyl group and an acetate functional group.
Uniqueness
Heptyl 3-(heptyloxy)-2-methylpropanoate is unique due to its specific combination of heptyl and heptyloxy groups attached to a methylpropanoate backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .
Properties
CAS No. |
90177-71-2 |
|---|---|
Molecular Formula |
C18H36O3 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
heptyl 3-heptoxy-2-methylpropanoate |
InChI |
InChI=1S/C18H36O3/c1-4-6-8-10-12-14-20-16-17(3)18(19)21-15-13-11-9-7-5-2/h17H,4-16H2,1-3H3 |
InChI Key |
OGQOENPIGOIHCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOCC(C)C(=O)OCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(N-methyl-S-phenylsulfonimidoyl)methyl]-2-propylcyclohexan-1-ol](/img/structure/B14355357.png)
![3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B14355366.png)
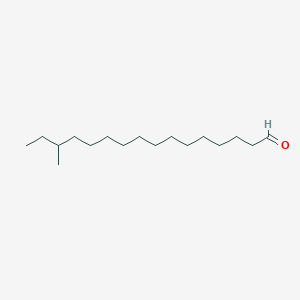
![N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide](/img/structure/B14355394.png)
![2-[(Furan-2-yl)methoxy]-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one](/img/structure/B14355396.png)
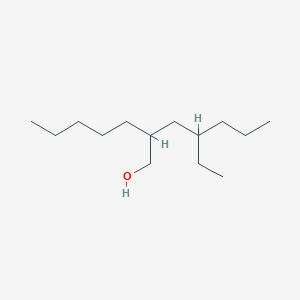
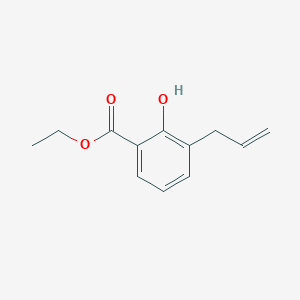
![N'',N'''-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine](/img/structure/B14355405.png)
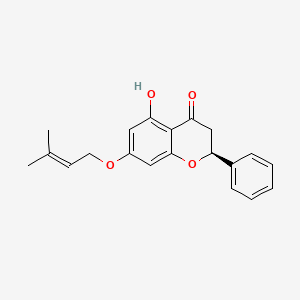
![4-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]phenol](/img/structure/B14355411.png)
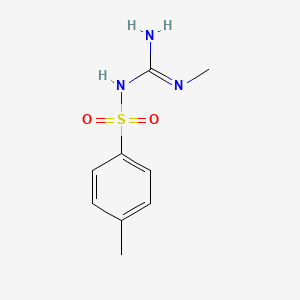
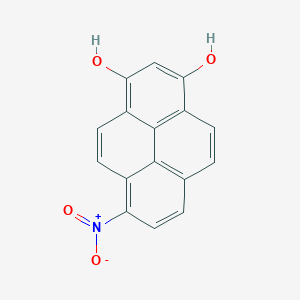
![1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene](/img/structure/B14355422.png)
